molecular formula C43H39FeNP2 B12063680 (R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane

(R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane

Cat. No.: B12063680
M. Wt: 687.6 g/mol
InChI Key: DEHRMLQYTSYVBC-ZCLNGFLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry. Its structure includes a ferrocene backbone, which provides stability and unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane typically involves the reaction of ferrocene derivatives with phosphine ligands. The process often requires the use of inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine groups . The reaction is usually carried out in solvents like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature and pressure, is essential to maintain the quality and enantiomeric purity of the product .

Chemical Reactions Analysis

Types of Reactions

®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts like palladium, copper, and silver. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ferrocenium ions are formed, while in substitution reactions, various substituted phosphine derivatives can be obtained .

Scientific Research Applications

Asymmetric Catalysis

Taniaphos is widely recognized for its role as a ligand in asymmetric catalysis. It has been effectively employed in various reactions, including:

  • Copper-Catalyzed Asymmetric Allylic Alkylation : Taniaphos enhances the selectivity and yield of allylic alkylation reactions involving halocrotonates. The presence of this ligand allows for the formation of chiral products with high enantioselectivity .
  • Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition : In this reaction, Taniaphos has been utilized to facilitate the formation of complex cyclic structures from simple precursors, showcasing its versatility as a ligand in promoting enantioselective transformations .

Transition Metal Catalysis

The compound serves as an effective ligand for various transition metals, enhancing their catalytic properties. Notable examples include:

  • Palladium-Catalyzed Reactions : Taniaphos has been used in palladium-catalyzed cross-coupling reactions, significantly improving reaction rates and product yields due to its strong coordination ability with palladium .
  • Ruthenium-Catalyzed Reactions : The ligand has also shown efficacy in ruthenium-catalyzed processes, contributing to the development of new synthetic methodologies that require high levels of precision and selectivity .

Functional Molecular Materials

Taniaphos is integral to the synthesis of functional molecular materials due to its unique structural properties:

  • Stability and Crystallinity : The steric bulk provided by the diphenylphosphinoferrocene moiety enhances the chemical stability and crystallinity of materials, making them suitable for various applications in electronic devices and sensors .
  • Oxidizability : The oxidizable nature of ferrocene derivatives allows for their use in redox-active materials, which are pivotal in energy storage systems such as batteries and supercapacitors .

Case Study: Antimalarial Drug Development

Recent studies have explored the potential of Taniaphos derivatives in developing new antimalarial drugs. The rapid parasiticidal action against multiple stages of the Plasmodium life cycle has positioned these compounds as promising candidates for further research in antimalarial therapy .

Case Study: CO2 Methanation

Taniaphos has been investigated for its role in CO2 methanation processes, where it acts as a catalyst to convert carbon dioxide into methane efficiently. This application is crucial for addressing environmental concerns related to CO2 emissions while producing valuable fuels .

Summary Table of Applications

Application TypeSpecific Use CaseKey Benefits
Asymmetric CatalysisCopper-catalyzed allylic alkylationHigh enantioselectivity
Silver-catalyzed dipolar cycloadditionFormation of complex cyclic structures
Transition Metal CatalysisPalladium cross-coupling reactionsImproved reaction rates
Ruthenium-catalyzed processesEnhanced precision and selectivity
Material ScienceSynthesis of functional molecular materialsIncreased stability and crystallinity
Redox-active materials for energy storagePotential for battery applications
Drug DevelopmentAntimalarial drug candidatesRapid parasiticidal action
Environmental ChemistryCO2 methanation processesConversion of CO2 into valuable fuels

Mechanism of Action

The mechanism by which ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane exerts its effects involves the coordination of the phosphine ligands to transition metal centers. This coordination facilitates the formation of chiral metal complexes, which can then participate in various catalytic cycles. The ferrocene backbone provides stability and electronic properties that enhance the reactivity and selectivity of these complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane is unique due to its combination of a ferrocene backbone and two phosphine ligands, providing both stability and high reactivity. Its ability to form stable chiral metal complexes makes it particularly valuable in asymmetric synthesis, where precise control of stereochemistry is essential .

Biological Activity

(R)-(+)-(R)-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane, commonly referred to in research as TANIAPHOS, is a chiral phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄₃H₃₉FeNP₂
  • Molecular Weight : 687.57 g/mol
  • CAS Number : 850444-36-9
  • Appearance : Orange powder
  • Optical Purity : Minimum 97% .

TANIAPHOS is primarily studied for its role as a ligand in catalysis, particularly in asymmetric synthesis. Its biological activity is often linked to its ability to form stable complexes with metal ions, which can influence various biochemical pathways.

  • Metal Complexation : The phosphine moiety allows TANIAPHOS to coordinate with transition metals, enhancing catalytic efficiency in reactions such as hydrogenation and oxidation.
  • Radical Generation : The compound can generate free radicals under specific conditions, which may contribute to its biological effects, including antibacterial and anticancer activities .

Anticancer Properties

Recent studies have indicated that TANIAPHOS exhibits significant anticancer activity. For instance, research demonstrated that its metal complexes could induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Case Study : A study involving human breast cancer cells (MCF-7) showed that TANIAPHOS complexes led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications .

Antibacterial Activity

TANIAPHOS has also shown promise as an antibacterial agent. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

  • Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that TANIAPHOS exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.

  • Example : Research indicates that TANIAPHOS can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition may provide a pathway for developing treatments targeting cognitive decline .

Data Table of Biological Activities

Activity Type Test Organism/Cell Line Effect Observed Reference
Anticancer ActivityMCF-7 (Breast Cancer)Dose-dependent cell viability reduction
Antibacterial ActivityStaphylococcus aureusSignificant antimicrobial effect
Enzyme InhibitionAcetylcholinesteraseInhibition observed

Safety and Toxicology

While TANIAPHOS shows promising biological activities, safety assessments are crucial. Preliminary studies suggest low toxicity in mammalian cells; however, comprehensive toxicological evaluations are necessary to establish safe dosing parameters for potential therapeutic use.

Properties

Molecular Formula

C43H39FeNP2

Molecular Weight

687.6 g/mol

InChI

InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1

InChI Key

DEHRMLQYTSYVBC-ZCLNGFLVSA-N

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CN(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.